molecular formula C32H45F5O3S B588980 S-Deoxo-6-oxo-fulvestrant CAS No. 1107606-70-1

S-Deoxo-6-oxo-fulvestrant

Cat. No. B588980
CAS RN: 1107606-70-1
M. Wt: 604.761
InChI Key: MGJKDKSBKCPJCM-GYKPOOFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Deoxo-6-oxo-fulvestrant is a chemical compound with the molecular formula C32H45F5O3S and a molecular weight of 604.8 . It is an impurity of Fulvestrant , which is a selective estrogen receptor degrader (SERD) used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: O=C1C2=CC(O)=CC=C2[C@@]3([H])CC[C@]4(C)C@@HCC[C@@]4([H])[C@]3([H])[C@@H]1CCCCCCCCCSCCCC(F)(F)C(F)(F)F . This represents a complex structure with multiple functional groups and chiral centers.

Scientific Research Applications

Understanding Estrogen Receptor Antagonists

Fulvestrant is highlighted as a potent "pure" estrogen antagonist developed to improve upon and surpass the clinical efficacy of tamoxifen, specifically by lacking partial agonist effects. Fulvestrant, also known as ICI 182,780 or Faslodex, demonstrates high estrogen receptor-binding affinity and initiates multiple effects on estrogen receptor signaling, including blocking dimerization, nuclear localization, and ER-mediated gene transcription. Its distinct mechanism allows it to circumvent resistance to tamoxifen, offering an advanced treatment option for estrogen receptor-positive breast cancers that have progressed on prior therapies, including aromatase inhibitors (Howell, 2006).

Advances in SERD Development

Research efforts have led to the discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a new Selective Estrogen Receptor Degrader (SERD) with potent activity against estrogen receptor-positive breast cancer. This advancement represents a significant step forward in the treatment of such cancers, especially in cases where tumors have become resistant to current hormone therapies. SAR439859 has shown promising antitumor activity in breast cancer mice xenograft models, warranting its clinical evaluation (El-Ahmad et al., 2019).

Role in Cancer Therapy Beyond Estrogen Receptor Modulation

S-1, a novel oral fluoropyrimidine derivative, is utilized in treating various carcinomas including gastric, pancreatic, lung, head, neck, and breast cancers. It is designed to enhance the clinical utility of oral fluoropyrimidine with reduced gastrointestinal toxicity. S-1 consists of tegafur, a prodrug of 5-Fluorouracil, gimeracil (which inhibits dihydropyrimidine dehydrogenase), and oxonic acid (which reduces gastrointestinal toxicity). This highlights the complex interplay of multiple agents in enhancing the efficacy and tolerability of cancer treatments (Chhetri et al., 2016).

Fulvestrant's Efficacy in Advanced Breast Cancer

A study examining fulvestrant's efficacy in patients with advanced breast cancer who progressed on prior aromatase inhibitor therapy underscores its importance. The research indicates that fulvestrant is a well-tolerated and effective treatment for breast cancers that have progressed after therapy with a third-generation aromatase inhibitor. It provides a valuable treatment option for managing advanced breast cancer in postmenopausal women, highlighting the ongoing need for diverse therapeutic strategies in the treatment of hormone receptor-positive metastatic breast cancer (Ingle et al., 2006).

properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-23-22-12-11-21(38)20-25(22)29(40)24(28(23)26(30)13-14-27(30)39)10-7-5-3-2-4-6-8-18-41-19-9-16-31(33,34)32(35,36)37/h11-12,20,23-24,26-28,38-39H,2-10,13-19H2,1H3/t23-,24+,26+,27+,28+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKDKSBKCPJCM-GYKPOOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747480
Record name S-Deoxo-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1107606-70-1
Record name (7α,17β)-3,17-Dihydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-trien-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107606-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Deoxo-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthren-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.